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Methyl 4-methoxy-3-(thiazol-4-yl)benzoate

Cat. No.: B11790962
M. Wt: 249.29 g/mol
InChI Key: VHWAGHPOOBQTKQ-UHFFFAOYSA-N
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Description

Contextualizing the Thiazole (B1198619) and Benzoate (B1203000) Scaffolds in Organic and Medicinal Chemistry Research

The rationale for investigating a hybrid molecule like Methyl 4-methoxy-3-(thiazol-4-yl)benzoate stems from the proven utility of its core components. The thiazole ring and the benzoic acid ester group are privileged structures in chemical research, each contributing distinct properties that are valuable in the design of new molecules.

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of chemical biology and drug discovery. derpharmachemica.comijnrd.org Their prevalence is notable, with a significant percentage of all known organic compounds being heterocyclic. More than 90% of new drugs contain heterocycles, underscoring their importance. scispace.com The most common heteroatoms are nitrogen, oxygen, and sulfur, which are all present in the thiazole ring. derpharmachemica.comijsrtjournal.com

The significance of these compounds lies in their diverse and potent biological activities. ijnrd.org They are integral to the structure of essential biological molecules, including DNA, RNA, hemoglobin, and vitamins. derpharmachemica.com In medicinal chemistry, heterocyclic scaffolds are frequently found in drugs with a wide array of therapeutic applications. ijsrtjournal.com The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, is a particularly important pharmacophore. mdpi.comresearchgate.net Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic effects. mdpi.comresearchgate.netnih.govresearchgate.net The presence of the thiazole scaffold in over 18 FDA-approved drugs highlights its status as a "privileged scaffold" in drug design. mdpi.comresearchgate.net

Biologically Active Heterocyclic Compound ClassTherapeutic Applications
Thiazoles Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Antidiabetic mdpi.comnih.govresearchgate.net
Benzimidazoles Antibacterial, Antifungal, Antiviral, Anthelmintic derpharmachemica.com
Pyrimidines & Purines Core components of DNA/RNA; Anticancer, Antiviral scispace.comijsrtjournal.com
Quinolines Antimalarial (e.g., Chloroquine) ijsrtjournal.com
Penicillins Antibacterial (contain a fused thiazolidine (B150603) ring) ijper.orgsemanticscholar.org

This table provides examples of heterocyclic compound classes and their associated therapeutic applications.

Benzoic acid and its esters, known as benzoates, are fundamental building blocks in synthetic chemistry. annexechem.comwikipedia.org Benzoic acid itself is a precursor for the industrial synthesis of many organic substances. wikipedia.org The ester functional group, such as the methyl ester in the title compound, is common in chemistry and biology. ontosight.ai

In synthetic chemistry, benzoic acid esters are valuable intermediates. The aromatic ring can undergo electrophilic substitution reactions, allowing for the creation of a wide variety of derivatives. annexechem.com The ester group can be formed through reactions with alcohols and can also be converted into other functional groups, such as amides or alcohols, through reduction. annexechem.comwikipedia.org This chemical versatility makes benzoate esters useful scaffolds for building more complex molecules. ontosight.ai They are employed in the synthesis of dyes, fragrances, and pharmaceutical compounds. annexechem.com In the context of chemical probe development, the benzoate scaffold provides a stable, modifiable platform to which various functional groups or pharmacophores can be attached to investigate biological systems.

Application of Benzoic Acid EstersDescription
Synthetic Intermediates Used as precursors for synthesizing more complex molecules like pharmaceuticals and dyes. annexechem.comontosight.ai
Plasticizers Glycol esters of benzoic acid are used to impart flexibility to plastics. wikipedia.org
Fragrances & Flavorings Many benzoate esters, such as methyl benzoate, have pleasant smells and are used in perfumes and food. annexechem.comontosight.ai
Prodrugs In pharmaceuticals, ester groups can be used to create prodrugs, which are metabolized in the body to release the active drug. ontosight.ai
Protecting Groups The benzoyl group is used to protect hydroxyl groups during multi-step organic syntheses. organic-chemistry.org

This table summarizes key roles of benzoic acid esters in various chemical applications.

The deliberate combination of distinct chemical scaffolds into a single "hybrid" molecule is a well-established strategy in medicinal chemistry. This approach aims to create novel compounds that may exhibit synergistic or unique biological activities. Thiazole-benzoate hybrid structures have been a subject of contemporary research, particularly in the search for new anticancer agents.

Researchers have synthesized and evaluated series of compounds that link a thiazole ring to a substituted benzoic acid or benzoate moiety. For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were developed and showed potent antiproliferative activity against melanoma and prostate cancer cells. nih.gov In these structures, the thiazole acts as a central scaffold, while the substituted benzoate portion is systematically modified to establish structure-activity relationships. nih.gov The linkage of these two moieties is explored to optimize interactions with biological targets. Other research has focused on benzothiazole (B30560) hybrids, where the thiazole is fused to a benzene (B151609) ring, which are then further derivatized, sometimes with moieties derived from benzoic acid. researchgate.netresearchgate.net These studies highlight the scientific interest in exploring the chemical space occupied by thiazole-benzoate and related structures to identify new lead compounds for therapeutic development.

Thiazole-Benzoate Hybrid ExampleReported Area of Investigation
4-Substituted methoxybenzoyl-aryl-thiazolesAnticancer (tubulin polymerization inhibition) nih.gov
Methyl 4-(benzo[c] derpharmachemica.comijnrd.orgnih.govthiadiazol-5-ylmethoxy)benzoateBuilding block for more complex molecules; potential antimicrobial and anticancer properties investigated.
(Z)-methyl 4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoatePotential applications in medicinal chemistry. evitachem.com

This table presents examples of hybrid structures containing both thiazole and benzoate (or related) moieties from chemical research.

Research Rationale and Scope for this compound

The research rationale for synthesizing and studying this compound is based on the principles of rational drug design and chemical space exploration. The molecule is a logical construct based on the known value of its constituent scaffolds. The thiazole ring is a proven pharmacophore associated with a multitude of biological activities, while the substituted benzoate moiety serves as a versatile and synthetically accessible scaffold.

The specific substitution pattern on the benzoate ring is also of significant interest. The 4-methoxy group is a common feature in many biologically active molecules. For instance, the synthesis of the anticancer drug Gefitinib has been reported starting from methyl 3-hydroxy-4-methoxybenzoate, indicating the utility of this substitution pattern in pharmaceutical synthesis. mdpi.comnih.gov The placement of the thiazole ring at the 3-position creates a specific spatial arrangement of the functional groups, which is a key variable in determining how the molecule might interact with biological targets.

The scope of research on this compound and its analogs typically includes:

Synthesis: Developing efficient synthetic routes to access the target molecule and a library of related derivatives for further study.

Structural Analysis: Characterizing the precise three-dimensional structure of the molecule to understand its conformational properties.

Biological Screening: Evaluating the compound against various biological targets (e.g., enzymes, receptors) or in cell-based assays to identify any potential pharmacological activity, such as anticancer or antimicrobial effects. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to understand how modifications to its structure affect its biological activity. This provides insights for designing more potent and selective compounds.

In essence, this compound represents a starting point for academic inquiry, serving as a model compound to explore the chemical and biological consequences of combining thiazole and benzoate scaffolds in a specific structural arrangement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3S B11790962 Methyl 4-methoxy-3-(thiazol-4-yl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 4-methoxy-3-(1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C12H11NO3S/c1-15-11-4-3-8(12(14)16-2)5-9(11)10-6-17-7-13-10/h3-7H,1-2H3

InChI Key

VHWAGHPOOBQTKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C2=CSC=N2

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Methyl 4 Methoxy 3 Thiazol 4 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete structural map of Methyl 4-methoxy-3-(thiazol-4-yl)benzoate can be assembled.

¹H NMR and ¹³C NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals corresponding to the aromatic protons of the benzoate (B1203000) and thiazole (B1198619) rings, as well as the methyl protons of the ester and methoxy (B1213986) groups, are expected.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The spectrum for this compound would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of both rings, and the methyl carbons.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiazole H-2~ 8.9 - 9.1Doublet~ 2.0
Thiazole H-5~ 7.9 - 8.1Doublet~ 2.0
Benzoate H-2~ 8.2 - 8.4Doublet~ 2.2
Benzoate H-6~ 7.9 - 8.1Doublet of Doublets~ 8.5, 2.2
Benzoate H-5~ 7.0 - 7.2Doublet~ 8.5
Methoxy (-OCH₃)~ 3.9 - 4.0SingletN/A
Ester Methyl (-OCH₃)~ 3.8 - 3.9SingletN/A

Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)~ 166.0
Benzoate C-4 (C-O)~ 160.0
Thiazole C-2~ 155.0
Thiazole C-4~ 145.0
Benzoate C-6~ 132.0
Benzoate C-2~ 130.0
Benzoate C-1~ 124.0
Benzoate C-3~ 122.0
Thiazole C-5~ 118.0
Benzoate C-5~ 112.0
Methoxy (-OCH₃)~ 56.0
Ester Methyl (-OCH₃)~ 52.0

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Detailed Connectivity Assignment

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons on the benzoate ring (H-5 with H-6) and the thiazole ring (H-2 with H-5), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon of the benzoate and thiazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation from the ester methyl protons to the carbonyl carbon, from the methoxy protons to the C-4 of the benzoate ring, and crucially, correlations between the thiazole protons (H-2 and H-5) and the benzoate carbons (specifically C-3), which confirms the substitution pattern.

Interpretation of Chemical Shifts and Coupling Constants in the Thiazole-Benzoate System

The electronic nature of the substituents significantly influences the chemical shifts. The electron-withdrawing nature of the thiazole ring and the ester group, combined with the electron-donating effect of the methoxy group, creates a distinct pattern of shielding and deshielding for the aromatic protons and carbons. The ortho, meta, and para relationships between protons on the benzene (B151609) ring are confirmed by the observed coupling constants (J-values). For instance, a typical ortho coupling is around 8-9 Hz, while a smaller meta coupling is around 2-3 Hz.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₂H₁₁NO₃S), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Molecular Formula: C₁₂H₁₁NO₃S

Monoisotopic Mass: 249.04596 Da

An HRMS experiment would be expected to yield a molecular ion peak [M+H]⁺ at m/z 250.05324, confirming this elemental composition with high precision.

Elucidation of Fragmentation Pathways and Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint that helps to confirm the structure of the molecule.

Predicted Key Fragmentation Patterns

m/z Value (Predicted) Fragment Ion Proposed Loss
218.0299[M - OCH₃]⁺Loss of the ester methoxy radical
190.0349[M - COOCH₃]⁺Loss of the carbomethoxy group
164.0378[C₈H₆O₂S]⁺Cleavage of the C-C bond between the rings
133.0143[C₇H₅O₂]⁺Benzoate fragment after cleavage
84.9806[C₃H₃S]⁺Thiazole fragment after cleavage

The analysis of these fragmentation pathways, particularly the characteristic losses of the ester and methoxy groups, provides strong corroborating evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of molecular structure. For this compound, these techniques provide specific signatures corresponding to the vibrational modes of its constituent parts, namely the substituted benzene ring, the thiazole heterocycle, and the methyl ester group. While the complete experimental spectra for this specific molecule are not widely published, a detailed analysis can be constructed based on the well-established characteristic frequencies of these functional groups in similar chemical environments.

Characteristic Vibrational Modes of the Thiazole Ring and Ester Group

The vibrational spectrum of this compound is expected to be rich and complex, with distinct bands assignable to the ester and thiazole moieties.

The methyl ester group presents several prominent vibrational bands. The most intense and characteristic of these is the carbonyl (C=O) stretching vibration, which for benzoate esters typically appears in the range of 1715-1730 cm⁻¹ researchgate.net. The exact position is sensitive to the electronic effects of the substituents on the phenyl ring. Additionally, two distinct C-O stretching vibrations are expected: the C(=O)-O stretch and the O-CH₃ stretch, typically found around 1280 cm⁻¹ and 1100-1120 cm⁻¹, respectively researchgate.net.

The thiazole ring contributes a set of characteristic vibrations. Heteroaromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹ researchgate.net. The C=N stretching vibration within the thiazole ring is expected to produce a band in the 1590-1640 cm⁻¹ region mdpi.com. Other key vibrations include C-S stretching and various ring deformation and breathing modes, which occur at lower frequencies and contribute to the molecule's fingerprint region. For instance, studies on thiazole and its derivatives have identified ring stretching modes around 1500 cm⁻¹ and 1300-1400 cm⁻¹.

The substituents on the benzoate ring also have clear signatures. The methoxy group (-OCH₃) is associated with a strong C-O stretching mode, often observed near 1010-1040 cm⁻¹ researchgate.net.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenyl RingAromatic C-H Stretch3000 - 3100
Thiazole RingAromatic C-H Stretch3000 - 3100
Methyl EsterCarbonyl (C=O) Stretch1715 - 1730
Thiazole RingC=N Stretch1590 - 1640
Phenyl/ThiazoleAromatic C=C Ring Stretch1450 - 1600
Methyl EsterAsymmetric C-O-C Stretch1250 - 1300
Methyl EsterSymmetric C-O-C Stretch1100 - 1120
Methoxy GroupAryl-O Stretch1010 - 1040

Assessment of Molecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is highly sensitive to the molecular environment, making it suitable for assessing intermolecular interactions in the condensed phase. For this compound, potential interactions include dipole-dipole forces, C-H···O or C-H···N hydrogen bonds, and π-π stacking between the aromatic rings.

These interactions can induce shifts in the observed vibrational frequencies. For example, the formation of an intermolecular hydrogen bond involving the carbonyl oxygen of the ester group would typically cause a red-shift (a shift to lower wavenumber) in the C=O stretching frequency. The magnitude of this shift often correlates with the strength of the hydrogen bond. Similarly, crystal packing effects and the specific solid-state conformation can lead to the splitting of vibrational bands or the appearance of new bands that are forbidden in the spectrum of an isolated molecule. By comparing spectra obtained in different phases (e.g., solid vs. solution in a non-polar solvent), one can infer the presence and relative strength of these intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure, conjugation, and chromophores. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher-energy excited state libretexts.org.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its conjugated π-electron system, which extends across the phenyl and thiazole rings. The primary absorptions are anticipated to be π→π* transitions, which are typically intense (high molar absorptivity) shu.ac.uk. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

Less intense transitions, known as n→π* transitions, are also possible. These involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen and sulfur atoms of the thiazole ring or the oxygen atoms of the ester group, to a π* antibonding orbital shu.ac.uk. These transitions are characteristically weaker than π→π* transitions and often appear as shoulders on the main absorption bands or as separate bands at longer wavelengths. The solvent environment can significantly affect the absorption maxima; for instance, n→π* transitions often undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents shu.ac.uk.

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedAssociated MoietyExpected Intensity
π → ππ bonding → π antibondingPhenyl-Thiazole Conjugated SystemHigh (ε = 1,000-10,000 L mol⁻¹ cm⁻¹)
n → πn non-bonding → π antibondingThiazole (N, S), Ester (O)Low (ε = 10-100 L mol⁻¹ cm⁻¹)

Influence of Substituents on Electronic Properties

The electronic properties and, consequently, the UV-Vis spectrum of the molecule are significantly modulated by the substituents on the benzene ring. The 4-methoxy group (-OCH₃) acts as a strong electron-donating group (auxochrome) through resonance, increasing the electron density of the aromatic system. This has the effect of raising the energy of the highest occupied molecular orbital (HOMO).

Conversely, the methyl ester group (-COOCH₃) is an electron-withdrawing group. The thiazole ring itself is generally considered to be electron-withdrawing. This combination of electron-donating and electron-withdrawing groups can lead to intramolecular charge-transfer (ICT) character in the electronic transitions. The donation of electron density from the methoxy group into the π-system, which is then withdrawn by the ester and thiazole moieties, typically results in a narrowing of the HOMO-LUMO energy gap mdpi.com. A smaller HOMO-LUMO gap corresponds to absorption at a longer wavelength, leading to a bathochromic (red) shift in the absorption maximum compared to an unsubstituted parent compound nih.gov. Therefore, the specific substitution pattern on this compound is expected to result in absorption bands that are shifted to longer wavelengths.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been publicly reported, analysis of closely related structures allows for a reliable prediction of its key structural features.

For instance, the crystal structures of other phenyl-thiazole derivatives have been determined, revealing important conformational details nih.govmdpi.com. A key parameter in such structures is the dihedral angle between the planes of the phenyl and thiazole rings. Due to some steric hindrance between ortho hydrogens, these rings are typically not perfectly coplanar. The observed twist angle is a balance between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion. In similar structures, these dihedral angles can range from approximately 18° to over 50° mdpi.com.

The solid-state packing is likely to be governed by weak intermolecular interactions. Given the functional groups present, C-H···N interactions between a C-H bond and the thiazole nitrogen, as well as C-H···O interactions with the ester oxygens, are highly probable mdpi.comnih.gov. Furthermore, π-π stacking interactions between the electron-rich methoxy-substituted phenyl ring of one molecule and the electron-deficient thiazole ring of a neighboring molecule may also play a significant role in stabilizing the crystal lattice.

Table 3: Crystallographic Data for a Representative Phenyl-Thiazole Analogue, 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine (5a) mdpi.com

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.9873(3)
b (Å)13.0645(4)
c (Å)16.3533(5)
α (°)90
β (°)90
γ (°)90
Key Dihedral AngleThiazole / Methoxybenzene twist angle: ~49-78°

Note: This data is for an analogous compound and is presented to illustrate the type of structural information obtained from X-ray crystallography.

Computational Chemistry and in Silico Studies of Methyl 4 Methoxy 3 Thiazol 4 Yl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.netnih.gov By calculating the electron density, DFT can accurately predict the geometric and electronic structure of Methyl 4-methoxy-3-(thiazol-4-yl)benzoate. Theoretical calculations, often performed at levels like B3LYP/6-31G(d,p), can determine optimized molecular structures and predict spectroscopic data, such as vibrational frequencies (IR) and NMR chemical shifts. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for this compound (Theoretical) This table presents hypothetical values based on typical ranges observed for similar thiazole (B1198619) derivatives.

Parameter Formula Hypothetical Value Interpretation
Ionization Potential (I) -EHOMO7.2 eVEnergy required to remove an electron.
Electron Affinity (A) -ELUMO1.8 eVEnergy released upon gaining an electron.
Electronegativity (χ) (I+A)/24.5 eVTendency to attract electrons.
Chemical Hardness (η) (I-A)/22.7 eVResistance to change in electron distribution.
Chemical Softness (S) 1/(2η)0.185 eV-1Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) χ2/(2η)3.75 eVPropensity to act as an electrophile.

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for identifying the reactive sites of a molecule. researchgate.netlibretexts.org The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). numberanalytics.com In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and ester groups, as well as the nitrogen atom of the thiazole ring, identifying these as potential sites for hydrogen bonding and electrophilic interaction. nih.gov The hydrogen atoms on the aromatic rings would exhibit positive potential. This analysis is invaluable for predicting how the molecule will interact with biological macromolecules. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic transitions. rsc.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related thiazole derivatives, the HOMO is often localized over the thiazole and phenyl rings, while the LUMO distribution varies depending on the substituents. nih.govresearchgate.net The energy gap for similar bioactive thiazoles has been calculated to be in the range of 3.7 to 4.5 eV. nih.gov A smaller energy gap can correlate with enhanced biological activity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) This table presents hypothetical values based on typical ranges observed for similar thiazole derivatives.

Orbital Hypothetical Energy (eV)
HOMO -7.20
LUMO -1.80
Energy Gap (ΔE) 5.40

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.com This method is instrumental in drug discovery for evaluating the potential of a molecule to act as an inhibitor or modulator of a specific biological target. bohrium.com

Thiazole-containing compounds are known to interact with a wide range of biological targets, including protein kinases, tubulin, and cyclooxygenase (COX) enzymes. nih.govacs.orgnih.gov Molecular docking simulations for this compound would involve placing the molecule into the active site of a hypothesized target protein to predict its binding conformation and affinity. The docking score, typically expressed in kcal/mol, estimates the binding free energy, with more negative values indicating a stronger, more favorable interaction. nih.gov

For instance, docking studies on similar thiazole derivatives against tubulin have shown that the thiazole moiety can fit into specific pockets of the protein, contributing to inhibitory activity. nih.govacs.org Similarly, docking against various protein kinases could reveal potential inhibitory mechanisms by predicting how the compound interacts with key residues in the ATP-binding site. nih.gov

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Docking analyses provide detailed insights into these crucial contacts. researchgate.net

Hydrogen Bonds: These are critical for specificity and affinity. The nitrogen atom in the thiazole ring and the oxygen atoms in the methoxy and ester groups of this compound are potential hydrogen bond acceptors, while certain amino acid residues in a protein's active site (e.g., serine, threonine, lysine) can act as donors.

Hydrophobic Interactions: The phenyl and thiazole rings are hydrophobic and can form favorable interactions with nonpolar amino acid residues like leucine, valine, and isoleucine within the protein's binding pocket. nih.gov

Pi-Stacking: The aromatic systems of the phenyl and thiazole rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding stability.

By identifying these interactions, molecular docking can rationalize the binding mode and affinity of this compound, providing a structural basis for its potential biological activity and guiding the design of more potent analogues.

Molecular Dynamics (MD) Simulations

MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. This technique could provide significant insights into the behavior of this compound at an atomic level.

Investigating Compound Stability and Conformational Dynamics in Aqueous and Biological Environments

To understand how this compound behaves in a physiological setting, MD simulations in aqueous and simulated biological environments would be crucial. Such studies would reveal the compound's conformational preferences, flexibility, and interactions with water molecules or lipid bilayers. The stability of its three-dimensional structure, including the torsional angles between the thiazole and benzoate (B1203000) rings, would be a key area of investigation. Data from these simulations, such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), would quantify its structural stability over time.

Analysis of Ligand-Target Complex Dynamics and Stability

In the context of drug discovery, MD simulations are invaluable for examining the interaction between a ligand (in this case, this compound) and its biological target (e.g., a protein receptor or enzyme). These simulations can predict the binding stability of the ligand-target complex, identify key interacting amino acid residues, and elucidate the energetic contributions of these interactions. Analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces would provide a detailed picture of the binding mode and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models based on Steric and Electronic Features

For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity based on various molecular descriptors. These descriptors quantify steric (e.g., molecular volume, surface area) and electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies) properties of the molecules. A statistically validated QSAR model would be instrumental in guiding the design of new derivatives with potentially enhanced activity.

Below is a hypothetical data table illustrating the types of descriptors that would be used in such a QSAR study.

Compound IDSteric Descriptor (e.g., Molar Volume)Electronic Descriptor (e.g., Dipole Moment)Predicted Activity (LogIC50)
MMTB-01205.3 ų3.1 D-5.2
MMTB-02215.8 ų2.9 D-5.5
MMTB-03198.1 ų3.5 D-4.9
MMTB-04220.4 ų3.0 D-5.7

Identification of Key Pharmacophoric Elements within the Thiazole-Benzoate Scaffold for Target Modulation

Building on QSAR and molecular modeling data, a pharmacophore model for the thiazole-benzoate scaffold could be generated. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. Identifying these key elements would provide a blueprint for designing novel compounds that retain or improve upon the desired interaction with a biological target.

A hypothetical pharmacophore model for the thiazole-benzoate scaffold might include features such as an aromatic ring from the benzoate moiety, a hydrogen bond acceptor on the methoxy group, and another aromatic or hydrophobic feature from the thiazole ring.

Biological Target Identification and Mechanism of Action Studies of Methyl 4 Methoxy 3 Thiazol 4 Yl Benzoate

Methodologies for Unveiling Molecular Targets of Small Molecules

A variety of powerful techniques are available to identify the specific proteins or other biomolecules with which a small molecule interacts to exert its effects. These methods can be broadly categorized into affinity-based, genetic, label-free, and computational approaches.

Affinity-Based Proteomics Approaches (e.g., Chemical Proteomics using Affinity Probes, Activity-Based Protein Profiling)

Affinity-based proteomics is a powerful strategy for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. chemrxiv.org This approach typically involves chemically modifying the small molecule of interest to create a probe that can be used to "fish out" its binding partners.

For Methyl 4-methoxy-3-(thiazol-4-yl)benzoate, this would involve synthesizing an analog containing a reactive group or an affinity tag. For instance, a version of the molecule could be synthesized with a photo-activatable crosslinker and a biotin (B1667282) tag. This "affinity probe" would be incubated with cell lysates. Upon exposure to UV light, the probe would covalently bind to its protein targets. The biotin tag would then allow for the specific capture of these probe-protein complexes using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins can be identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP) is another chemical proteomic approach that utilizes reactive probes to target specific enzyme families. chemrxiv.org If there is reason to suspect that this compound targets a particular class of enzymes, a tailored ABPP probe could be designed to identify the specific members of that family that interact with the compound.

Hypothetical Data from an Affinity-Based Proteomics Experiment:

Protein ID Protein Name Fold Enrichment (Compound vs. Control) Potential Role
P04075Cyclin-dependent kinase 215.2Cell Cycle Regulation
Q05397Mitogen-activated protein kinase 112.8Signal Transduction
P27361Glycogen synthase kinase-3 beta9.5Metabolic Regulation
P42336Casein kinase II subunit alpha8.1Signal Transduction

Genetic Interaction and Genomic Screening Methods (e.g., CRISPR-based Approaches for Target Deconvolution)

Genetic screening methods aim to identify genes that, when perturbed, alter the cell's sensitivity to a compound. nih.gov The advent of CRISPR-Cas9 technology has revolutionized this field, allowing for systematic, genome-wide loss-of-function or gain-of-function screens. nih.govacs.orgresearchgate.net

To identify the target of this compound, a pooled CRISPR knockout screen could be performed. acs.org A library of cells, each with a single gene knocked out, would be treated with the compound at a concentration that inhibits cell growth. Cells in which a gene essential for the compound's activity is knocked out will become resistant and will be enriched in the population over time. nih.gov Conversely, if the compound's target is knocked out, the cells will also show resistance. By sequencing the guide RNAs present in the resistant population, the genes that confer resistance can be identified, pointing towards the compound's target and pathway. acs.org

Hypothetical Results from a CRISPR-based Screen:

Gene Symbol Gene Name Enrichment Score Implication
CDK2Cyclin-dependent kinase 28.7Direct target or essential pathway component
MAPK1Mitogen-activated protein kinase 16.5Component of the target pathway
GSK3BGlycogen synthase kinase-3 beta5.9Component of the target pathway
ABCB1ATP binding cassette subfamily B member 14.2Potential drug efflux pump

Label-Free Target Identification Techniques (e.g., Cellular Thermal Shift Assay (CETSA))

Label-free methods offer the advantage of studying drug-target interactions without the need to chemically modify the compound, which can sometimes alter its binding properties. nih.gov The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. annualreviews.orgtandfonline.com

In a CETSA experiment, intact cells or cell lysates are treated with this compound and then heated to various temperatures. aacrjournals.org The soluble protein fraction is then isolated and analyzed. The target protein, when bound to the compound, will be more resistant to heat-induced aggregation and will therefore remain in the soluble fraction at higher temperatures compared to the unbound protein. This thermal shift can be detected by Western blotting for a specific candidate protein or on a proteome-wide scale using mass spectrometry (MS-CETSA). nih.govnih.gov

Hypothetical CETSA Data for a Candidate Target Protein:

Temperature (°C) % Soluble Protein (Vehicle) % Soluble Protein (Compound)
45100100
5095100
557098
604085
651560
70525

Computational Inference Methods for Target Prediction based on Chemical Structure

Computational methods can provide valuable initial hypotheses about a compound's potential targets based on its chemical structure. mdpi.comfrontiersin.org These in silico approaches leverage large databases of known drugs and their targets. rsc.org By comparing the structure of this compound to the structures of compounds with known biological activities, it is possible to predict its likely targets.

Methods such as ligand-based virtual screening, pharmacophore modeling, and machine learning algorithms can be employed. frontiersin.org For example, the chemical fingerprint of this compound can be compared to a library of fingerprints of known kinase inhibitors. A high degree of similarity would suggest that the compound may also target kinases. Reverse docking, where the compound is computationally docked into the binding sites of a panel of proteins, can also provide predictions of potential interactions. researchgate.net

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

Once a putative target has been identified, the next step is to validate this interaction and elucidate the precise molecular mechanism of action using in vitro biochemical and biophysical assays.

Investigation of Enzyme Inhibition and Modulation Kinetics

If the identified target of this compound is an enzyme, a detailed investigation of its inhibitory or modulatory effects is crucial. Enzyme kinetics studies can provide quantitative measures of the compound's potency and reveal its mode of inhibition.

The initial step would be to determine the compound's IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. This is typically done by measuring the enzyme's activity at a range of compound concentrations.

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), further kinetic experiments are performed by measuring the reaction rate at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition. For instance, a competitive inhibitor will increase the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.

Given that many thiazole-containing compounds are known to be kinase inhibitors, a hypothetical study could investigate the effect of this compound on a specific kinase, such as Cyclin-dependent kinase 2 (CDK2).

Hypothetical Enzyme Inhibition Data for this compound against CDK2:

Compound Concentration (µM) % Inhibition of CDK2 Activity
0.015
0.120
150
1085
10098
IC50 1 µM

Further kinetic analysis could reveal the type of inhibition, providing deeper insights into how the compound interacts with the enzyme's active site or allosteric sites.

Receptor Binding and Activation/Inhibition Studies

No data is available on the specific receptors to which this compound binds or whether it acts as an agonist, antagonist, or inhibitor.

Cellular Pathway Perturbation Analysis and Signaling Cascade Modulation

There is no information describing the effects of this compound on any cellular signaling pathways.

Assessment of Selectivity and Off-Target Binding Profiles

No studies were found that have assessed the selectivity of this compound for any particular biological target or its potential for binding to unintended off-targets.

Until research on this specific compound is conducted and published, a detailed and accurate article on its biological activities as requested cannot be produced.

Structure Activity Relationship Sar Studies of Methyl 4 Methoxy 3 Thiazol 4 Yl Benzoate Analogues

Impact of Substitutions on the Benzoate (B1203000) Moiety

The substituted benzoate portion of the molecule plays a critical role in orienting the compound within a biological target and establishing key binding interactions. Modifications to the methoxy (B1213986) group, the methyl ester, and other positions on the phenyl ring can dramatically alter affinity, selectivity, and pharmacokinetic properties.

Positional and Electronic Effects of the Methoxy Group on Biological Activities and Target Interactions

Research into a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), which act as tubulin polymerization inhibitors, has underscored the importance of methoxy substitution. nih.govresearchgate.net In these analogues, a 3,4,5-trimethoxy substitution pattern on a separate phenyl ring was found to be essential for potent antiproliferative activity against melanoma and prostate cancer cells. nih.govaacrjournals.org While not directly on the benzoate ring of the title compound, this highlights the profound impact that multiple methoxy groups can have on target interaction, in this case, binding to the colchicine (B1669291) site on tubulin. aacrjournals.orgaacrjournals.org The electron-donating effects of these groups appear crucial for the observed nanomolar potency. nih.gov

In a different class of inhibitors targeting protein kinase CK2, the specific placement of a methoxy group was also shown to be a key factor. nih.gov In studies on 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of a 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring (adjacent to the thiazole) successfully maintained potent CK2 inhibitory activity. nih.gov This demonstrates that the steric and electronic contributions of a methoxy group, even as part of a larger substituent, are well-tolerated and can be exploited to enhance other properties, such as antiproliferative effects. nih.gov The position of the methoxy group can significantly affect biological properties, including the clearance of the molecule from non-target organs, which has been observed in other classes of compounds. nih.gov

The following table summarizes the impact of methoxy group substitutions in related compound series.

Compound SeriesTargetKey Finding Regarding Methoxy GroupImpact on ActivityReference
Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART)Tubulin PolymerizationA 3,4,5-trimethoxyphenyl ring was found to be essential for function.Crucial for potent anticancer activity (nM range). aacrjournals.org
4-(Thiazol-5-yl)benzoic Acid AnaloguesProtein Kinase CK2Introduction of a 2-methoxy-benzyloxy group at the 3-position of the benzoic acid.Maintained potent enzyme inhibition and increased antiproliferative activity. nih.gov
Pyrazole-Naphthalene-Thiazole AnaloguesAntitumorA methoxy group substitution led to higher activity compared to a halogen group.Enhanced antitumor activity. ijper.org

Modulation of the Methyl Ester Group for Optimized Interactions

The methyl ester of the benzoate moiety is a critical functional group that influences the compound's physicochemical properties, such as lipophilicity and cell membrane permeability. In many instances, the ester acts as a prodrug, which is hydrolyzed by intracellular esterases to the corresponding carboxylic acid. This conversion from a neutral, more lipophilic molecule to a negatively charged, hydrophilic one is often essential for potent target engagement.

For example, in the development of protein kinase CK2 inhibitors based on the 4-(thiazol-5-yl)benzoic acid scaffold, the free carboxylic acid was identified as a key pharmacophore. nih.gov The carboxylate group is capable of forming strong ionic interactions or hydrogen bonds with basic amino acid residues, such as lysine, within the ATP-binding site of the kinase. jst.go.jp While the methyl ester form facilitates passage across the cell membrane, the intracellular conversion to the carboxylate enables high-affinity binding to the target enzyme.

Therefore, the modulation of this group is a balancing act. While the methyl ester is beneficial for drug delivery, the active form is often the carboxylic acid. The efficiency of this bioactivation can be fine-tuned by modifying the ester itself (e.g., to ethyl or other alkyl esters) to alter the rate of hydrolysis and, consequently, the pharmacokinetic and pharmacodynamic profile of the compound.

Effects of Other Substituents on the Benzoic Acid Ring

Beyond the methoxy and ester groups, the introduction of other substituents onto the benzoic acid ring provides a powerful strategy for refining biological activity. By altering the steric, electronic, and hydrophobic properties of the ring, it is possible to enhance target affinity, improve selectivity, and optimize ADME (absorption, distribution, metabolism, and excretion) properties.

In the context of 4-(thiazol-5-yl)benzoic acid-type CK2 inhibitors, strategic substitution at the 3-position of the benzoic acid ring yielded significant improvements in antiproliferative activity. nih.gov Specifically, the introduction of a 2-halo-benzyloxy group (where halo = chloro, bromo, or fluoro) at this position resulted in compounds with three to six times greater potency against A549 lung cancer cells compared to the unsubstituted parent compound, while maintaining high affinity for the CK2 enzyme. nih.gov This suggests that the additional substituent occupies a favorable pocket in the target protein, leading to enhanced cellular effects.

The data below, derived from research on these CK2 inhibitors, illustrates the potent effect of these substitutions. nih.gov

CompoundSubstituent at 3-position of Benzoic AcidCK2α IC₅₀ (µM)Antiproliferative CC₅₀ (µM, A549 cells)Reference
Parent Compound-H0.0119.1 nih.gov
Analogue 12-Fluoro-benzyloxy0.0163.3 nih.gov
Analogue 22-Chloro-benzyloxy0.0141.5 nih.gov
Analogue 32-Bromo-benzyloxy0.0141.5 nih.gov

Role of the Thiazole (B1198619) Ring in Biological Interactions

The thiazole ring is not merely a linker but an active pharmacophore that is integral to the biological activity of the molecule. Its aromatic nature, combined with the presence of two heteroatoms, allows it to participate in a wide range of non-covalent interactions that are crucial for ligand recognition and binding. nih.govresearchgate.net

Importance of Nitrogen and Sulfur Heteroatoms in Ligand-Target Recognition

The nitrogen and sulfur heteroatoms embedded within the thiazole ring are fundamental to its function as a pharmacophore. They create a unique electronic environment and provide specific points of interaction with biological targets. numberanalytics.comresearchgate.net

The lone pair of electrons on the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) on a protein target. nih.gov This directional interaction is vital for the correct orientation and anchoring of the ligand within a binding pocket.

The sulfur atom, though less electronegative than oxygen, contributes significantly to binding affinity through several mechanisms. It can participate in non-bonding "sulfur-aromatic" or "sulfur-oxygen/nitrogen" interactions, where the sulfur acts as a Lewis acid, interacting favorably with electron donors. nih.gov These interactions can be as strong as a typical hydrogen bond and contribute to both binding affinity and selectivity. nih.gov Furthermore, the heteroatoms of the thiazole ring can act as effective chelating agents, coordinating with metal ions (e.g., Mg²⁺, Zn²⁺) that are often present as cofactors in enzyme active sites. researchgate.netrsc.org This coordination can be a key component of the mechanism of inhibition for certain enzymes. nih.gov

Influence of Substituents at Different Positions (e.g., C2, C5) on the Thiazole Ring on Activity

SAR studies across various classes of thiazole-containing compounds have demonstrated the importance of substitution patterns:

At the C2 Position: In a series of thiazole aminoguanidines, a lipophilic n-butylphenyl group at the C2 position was a key structural feature for antibacterial activity. nih.gov In other studies, the introduction of a 2-(3-Fluoro-phenyl) group was critical for potent inhibition of protein kinase CK2. medchem.org.ua This position often points towards solvent-exposed regions or hydrophobic subpockets of a binding site, where aryl or alkyl groups can establish favorable van der Waals or hydrophobic interactions.

At the C5 Position: The C5 position has also been shown to be a critical point for modification. In one series of antimicrobial thiazoles, a large 3,4,5-trimethoxybenzoyl moiety at C5 was essential for potent activity. ijper.org Conversely, in a different series, the addition of an ethyl carboxylate substituent at C5 led to a slight decrease in antimicrobial activity, suggesting that this position may be sensitive to the size and electronic nature of the substituent. mdpi.com

The following table provides examples of how substitutions on the thiazole ring impact biological activity in different compound classes.

Compound ClassPositionSubstituentEffect on ActivityReference
Antimicrobial ThiazolesC2Pyrrolidin-1-ylEssential for potent activity. ijper.org
CK2 InhibitorsC23-Fluoro-phenylLed to potent inhibition (IC₅₀ = 0.4 µM). medchem.org.ua
Antimicrobial ThiazolesC4p-BromophenylIncreased antifungal and antituberculosis activity. mdpi.com
Antimicrobial ThiazolesC53,4,5-TrimethoxybenzoylEssential for potent activity. ijper.org
Antimicrobial ThiazolesC5Ethyl carboxylateSlightly decreased overall activity. mdpi.com

Interplay between Benzoate and Thiazole Moieties

The biological activity and physicochemical properties of Methyl 4-methoxy-3-(thiazol-4-yl)benzoate are intrinsically linked to the spatial arrangement and electronic interplay between its benzoate and thiazole rings. This section explores the conformational dynamics at the inter-ring linkage and the synergistic contributions of the hybrid scaffold to its target interactions.

Conformational Flexibility and Rotational Barriers at the Inter-Ring Linkage

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting rotational barriers. For instance, studies on para-substituted anilines and phenols have shown a strong correlation between the calculated rotational barrier around the phenyl-heteroatom bond and the electronic nature of the substituents. ugm.ac.iddoaj.org Electron-withdrawing groups tend to increase the rotational barrier, while electron-donating groups have the opposite effect. ugm.ac.iddoaj.org In this compound, the electronic properties of both the methoxy-substituted benzoate and the thiazole ring will influence the energy landscape of rotation.

The interplay of these factors determines the preferred conformation of this compound in a biological environment, which in turn affects its ability to bind to a target receptor. The energetic cost of adopting a specific "active" conformation is a key determinant of its biological activity.

Synergistic Effects of the Hybrid Scaffold on Target Affinity and Selectivity

The combination of the benzoate and thiazole moieties in a single scaffold can lead to synergistic effects, where the whole molecule exhibits enhanced affinity and selectivity for its biological target compared to the individual fragments. This synergy arises from the ability of the hybrid structure to engage in multiple, favorable interactions with the target protein.

The different electronic properties of the benzoate and thiazole rings also play a role. The benzoate portion, with its ester and methoxy substituents, can participate in hydrogen bonding and hydrophobic interactions, while the thiazole ring, a bioisostere of various other rings, can engage in different types of interactions, including π-stacking and coordination with metal ions. The specific substitution pattern on both rings fine-tunes these interactions, leading to improved target affinity and selectivity. For example, in the SMART compound series, the trimethoxy substitution on the phenyl ring was found to be important for potent antiproliferative activity. nih.gov

Development of Robust SAR Models for Rational Design of Optimized Analogues

The systematic exploration of the structure-activity relationships (SAR) of this compound analogues provides the foundation for developing robust predictive models. These models are instrumental in the rational design of new compounds with optimized potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. By correlating variations in the chemical structure of a series of compounds with their biological activity, QSAR models can identify key molecular descriptors that govern the desired therapeutic effect. These descriptors can be steric (e.g., molecular volume, shape), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., logP).

The development of a robust SAR model for this compound analogues would involve the synthesis and biological evaluation of a diverse set of related compounds. The data from these studies, such as the inhibitory concentrations (IC₅₀) against a specific target, would be used to build the model. For instance, the SAR data from the aforementioned SMART compounds, which are structurally related, could serve as a starting point. nih.gov

The following table illustrates a hypothetical dataset that could be used to develop a QSAR model for analogues of this compound, focusing on modifications to the benzoate ring.

CompoundR1 SubstituentR2 SubstituentIC₅₀ (nM)logP
1 (Parent)HOCH₃503.2
2ClOCH₃253.7
3FOCH₃303.3
4HOH1002.8
5HOC₂H₅453.6

A successful SAR model would not only explain the observed activities of the existing compounds but also predict the activity of novel, yet-to-be-synthesized analogues. This predictive power allows for the prioritization of synthetic efforts, focusing on compounds that are most likely to exhibit improved properties. For example, if the model indicates that increased hydrophobicity and an electron-withdrawing substituent at the R1 position are beneficial for activity, new analogues incorporating these features would be designed and synthesized.

Modern drug design increasingly relies on computational methods to build these models. Techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) can generate 3D-QSAR models that provide a visual representation of the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. These models are invaluable for the rational design of the next generation of optimized analogues based on the this compound scaffold.

Future Research Directions and Applications in Chemical Biology

Rational Design and Synthesis of Novel Thiazole-Benzoate Hybrid Structures with Tuned Modulatory Properties

The rational design of novel thiazole-benzoate hybrids is a key area of future research, focusing on creating molecules with enhanced potency and selectivity for specific biological targets. This approach utilizes a deep understanding of structure-activity relationships (SAR) to guide the synthesis of new analogues. By systematically modifying the core structure of Methyl 4-methoxy-3-(thiazol-4-yl)benzoate, researchers can fine-tune the compound's properties.

A common strategy involves a pharmacophore hybridization approach, which combines the structural features of different bioactive molecules to create a new hybrid with potentially synergistic or enhanced effects. nih.gov For instance, the thiazole (B1198619) ring, a common scaffold in medicinal chemistry, can be linked to various substituted benzoate (B1203000) or other aromatic systems to explore new chemical space. nih.govcu.edu.eg The synthesis of these hybrids often involves multi-step reaction sequences. For example, the synthesis of chalcone-thiazole hybrids has been achieved through a base-catalyzed Claisen-Schmidt condensation reaction between substituted benzamide (B126) thiazoyl ketones and various aromatic aldehydes. nih.gov Similarly, novel benzofuran-bearing thiazole hybrids have been created through multistep approaches, demonstrating the modularity of these synthetic strategies. nih.gov

Research has shown that specific substitutions on the phenyl rings of the thiazole-benzoate scaffold play a critical role in biological activity. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the presence of a 3,4,5-trimethoxy substituted phenyl group was found to be important for antiproliferative activity against melanoma and prostate cancer cell lines. nih.gov The linker connecting the thiazole and benzoate moieties is another critical element for modification, with studies exploring alternatives to amide or carbonyl groups to alter the molecule's flexibility and binding characteristics. nih.gov

The goal of this rational design is to develop compounds with optimized modulatory properties, whether as inhibitors of specific enzymes like 5-lipoxygenase or as agents that interfere with protein-protein interactions. nih.gov

Application of this compound as a Chemical Probe for Biological Research

While this compound itself has not been extensively characterized as a chemical probe, its structural framework is highly suitable for such applications. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its biological function in living systems. The development of probes from the thiazole-benzoate scaffold represents a significant future direction.

For a molecule to function as an effective chemical probe, it must exhibit high potency and selectivity for its intended target. The rational design strategies discussed previously are crucial for developing derivatives of this compound that meet these criteria. Furthermore, these derivatives can be modified to incorporate reporter tags, such as fluorescent dyes or biotin (B1667282), to enable visualization and pull-down experiments.

An example of a related scaffold being used in this manner is the development of a benzo[d]thiazole-based fluorescent probe for the detection of cysteine in living cells and in zebrafish. researchgate.net This probe was designed to have a significant fluorescence enhancement upon reacting with its target, demonstrating how the thiazole core can be integrated into sophisticated molecular tools for biological imaging. researchgate.net Future work could focus on modifying the this compound structure to create similar probes for other biological targets, enabling the study of enzyme activity, receptor localization, and other cellular processes in real-time.

Integration with Advanced High-Throughput Screening Platforms for Phenotypic and Target-Based Discovery

High-throughput screening (HTS) is a powerful technology for discovering new bioactive compounds by testing large libraries of chemicals in a rapid and automated fashion. Thiazole-benzoate derivatives, including this compound, are well-suited for inclusion in such screening libraries due to their synthetic tractability and privileged structural motifs.

Future research will likely see the integration of libraries of these compounds into two main types of HTS campaigns:

Target-Based Discovery: In this approach, compounds are screened for their ability to inhibit or activate a specific, purified biological target, such as an enzyme or receptor. For example, a library of thiazole-benzoate analogues could be screened against a panel of protein kinases to identify selective inhibitors. The National Cancer Institute (NCI) has utilized such approaches, screening novel benzofuran-thiazole hybrids against a panel of 60 human cancer cell lines to identify compounds with significant antiproliferative activity. nih.gov

Phenotypic Discovery: This method involves screening compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. For example, a library could be screened for compounds that prevent the growth of a particular cancer cell line or protect neurons from cell death in a disease model. The discovery of 4-substituted methoxybenzoyl-aryl-thiazoles as potent anticancer agents with activity in the nanomolar range stemmed from screening efforts against melanoma and prostate cancer cells. nih.govnih.gov

The data generated from these HTS campaigns can be used to build extensive SAR databases, which can then inform the next cycle of rational drug design.

Exploration of Emerging Biological Targets and Pathways for Chemical Intervention

The thiazole core is present in numerous compounds with a wide range of biological activities, suggesting that the thiazole-benzoate scaffold may interact with a diverse array of biological targets. nih.govglobalresearchonline.net While some targets have been identified, a significant area of future research is the exploration of novel and emerging targets for which these compounds may show therapeutic potential.

Current research has identified several key targets for thiazole-containing compounds:

Tubulin: A series of 4-substituted methoxybenzoyl-aryl-thiazoles were found to exert their anticancer activity by inhibiting tubulin polymerization, a mechanism shared by several successful chemotherapy drugs. nih.govnih.gov

Kinases: Thiazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govfrontiersin.org For instance, some have been evaluated as dual inhibitors of EGFR and VEGFR-2. frontiersin.org

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. Novel thiazole derivatives have shown significant inhibitory activity against E. coli DNA gyrase, highlighting their potential as antibacterial agents. frontiersin.org

5-Lipoxygenase (5-LOX): Chalcone-thiazole hybrids have been rationally designed as potent inhibitors of 5-LOX, an enzyme involved in inflammatory pathways. nih.gov

Future studies will likely expand this list, using techniques such as chemoproteomics and thermal proteome profiling to perform unbiased searches for the cellular targets of this compound and its analogues. This could uncover previously unknown mechanisms of action and open up new therapeutic avenues for diseases ranging from cancer to neurodegeneration and infectious diseases.

Table 1: Biological Activity of Selected Thiazole Hybrids

Compound SeriesTarget/AssayMost Active Compound ExampleActivity (IC50/GI50)Reference
Chalcone-Thiazole Hybrids5-Lipoxygenase (5-LOX) Inhibition4k0.07 ± 0.02 μM nih.gov
Benzofuran-Thiazole HybridsAntiproliferative (NCI-60 Panel)8g0.295 to 4.15 μM nih.gov
Coumarin-Thiazole HybridsAntiproliferative (4 Cancer Cell Lines)11f27 nM nih.gov
Coumarin-Thiazole HybridsEGFR Inhibition11f31 nM frontiersin.org
Coumarin-Thiazole HybridsVEGFR-2 Inhibition11f48 nM frontiersin.org

Advanced Computational Methodologies including Machine Learning and Artificial Intelligence in Thiazole-Benzoate Research

The integration of advanced computational methods, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize research on thiazole-benzoate compounds. These technologies can accelerate the drug discovery process by predicting the properties of novel molecules, thereby reducing the need for laborious and expensive synthesis and testing. mdpi.com

Key applications of these methodologies include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the structural features of thiazole derivatives with their biological activity. nih.gov For example, a QSAR model was developed for 53 thiazole derivatives to predict their anticancer activity, using various ML algorithms like multiple linear regression and support vector machines. nih.gov Such models can predict the potency of new, unsynthesized compounds, helping to prioritize which molecules to synthesize.

Virtual Screening: ML models can be trained to distinguish between active and inactive compounds for a particular biological target. These models can then be used to screen vast virtual libraries of potential thiazole-benzoate derivatives, identifying a smaller, more manageable set of promising candidates for experimental validation. researchgate.net

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and transformers, can be trained on the structures of known bioactive molecules to design entirely new chemical entities. These models can be tailored to generate novel thiazole-benzoate structures that are predicted to have high affinity for a target of interest and possess favorable drug-like properties.

Interpretation of Complex Models: Advanced techniques like the use of Shapley values are being applied to interpret the predictions of complex ML models. limes-institut-bonn.de This allows researchers to understand which specific molecular features the model identifies as being important for activity, providing valuable insights for rational drug design. limes-institut-bonn.de

Table 2: Performance of a QSAR Machine Learning Model for Thiazole Derivatives

AlgorithmModel Score (R2)Reference
Multiple Linear Regression0.5424 nih.gov
Support Vector Machine0.6422 nih.gov
Partial Least Square Regression0.6422 nih.gov

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ ~3.8–4.0 ppm), thiazole protons (δ ~7.5–8.5 ppm), and aromatic regions .
  • Mass Spectrometry (MS) : Confirm molecular ion at m/z 248.10488 (exact mass) .
  • HPLC Purity Analysis : Ensure >95% purity using optimized retention times .

How do physicochemical properties influence solubility and reactivity?

Basic Question
Key properties include:

  • XlogP : 2.9 (moderate hydrophobicity; favors organic solvents like DCM or THF) .
  • Hydrogen Bond Acceptors : 4 (enhances solubility in polar aprotic solvents).
  • Rotatable Bonds : 5 (increases conformational flexibility, affecting crystallization).

What strategies optimize reaction yields in esterification/amidation steps?

Advanced Question

  • Catalyst Selection : EDCI/HOBt with N-methylmorpholine (NMM) improves coupling efficiency in amidation .
  • pH Control : Neutral to slightly basic conditions (pH 7–8) minimize hydrolysis of ester groups.
  • Temperature : Reflux (65–80°C) accelerates reactions but requires monitoring for decomposition .

How can contradictions in biological activity data across studies be resolved?

Advanced Question
Discrepancies often arise from:

  • Purity Variability : Use orthogonal methods (HPLC, NMR) to verify compound integrity .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Mechanistic Studies : Compare binding affinities (e.g., SPR or ITC) to isolate target interactions .

What reaction mechanisms govern its reactivity in nucleophilic substitutions or redox reactions?

Advanced Question

  • Nucleophilic Substitution : The thiazole ring’s electron-withdrawing nature activates the benzoate ester for attack by amines or thiols under basic conditions .
  • Redox Reactions : Sodium borohydride reduces ketones to alcohols, while hydrogen peroxide oxidizes thioethers to sulfoxides .

How should stability issues under acidic/basic conditions be managed during storage?

Advanced Question

  • Avoid Strong Acids/Bases : Degradation occurs via ester hydrolysis (e.g., in HCl or NaOH).
  • Storage : Use inert atmospheres (N₂ or Ar) and desiccants to prevent moisture absorption .
  • Incompatible Materials : Separate from oxidizers (e.g., KMnO₄) to avoid toxic fumes during combustion .

What computational methods predict its interaction with biological targets?

Advanced Question

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding poses.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends .

How can regioselectivity challenges in functionalization be addressed?

Advanced Question

  • Directed Ortho-Metalation : Use bulky bases (e.g., LDA) to deprotonate specific positions on the benzoate ring .
  • Protecting Groups : Temporarily block the methoxy group with TMSCl to direct electrophilic substitution to the thiazole ring .

What safety protocols are essential for handling toxic byproducts?

Advanced Question

  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., H₂S during thiol reactions).
  • PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure (acute toxicity Category 4) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .

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